1-Ethynyl-1-methylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

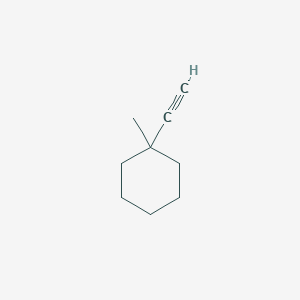

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-1-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-3-9(2)7-5-4-6-8-9/h1H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGBFDBWJLOUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595770 | |

| Record name | 1-Ethynyl-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28509-10-6 | |

| Record name | 1-Ethynyl-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-1-methylcyclohexane from 2-Methylcyclohexanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of a two-step synthesis for 1-ethynyl-1-methylcyclohexane, a valuable building block in organic synthesis, starting from the readily available precursor, 2-methylcyclohexanone. The synthesis involves an initial ethynylation of the ketone to form the intermediate alcohol, 1-ethynyl-2-methylcyclohexanol, followed by an acid-catalyzed dehydration to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathways and workflows using diagrams generated with Graphviz to ensure clarity and reproducibility for researchers in the field.

Introduction

The synthesis of complex organic molecules often relies on the strategic construction of key structural motifs. Substituted cyclohexanes bearing reactive functional groups are of particular interest in medicinal chemistry and materials science. This compound is a versatile intermediate, featuring a quaternary center with both a methyl and an ethynyl group, the latter of which allows for a wide range of subsequent transformations such as click chemistry, Sonogashira couplings, and other metal-catalyzed reactions.[1] This guide outlines a reliable synthetic route starting from 2-methylcyclohexanone.

The overall transformation is achieved in two primary stages:

-

Ethynylation: The nucleophilic addition of an acetylide anion to the carbonyl group of 2-methylcyclohexanone to form the tertiary alcohol, 1-ethynyl-2-methylcyclohexanol.

-

Dehydration: The acid-catalyzed elimination of water from the tertiary alcohol to generate the target alkene, this compound.

This document will provide detailed experimental procedures for each step, summarize key quantitative data, and present visual diagrams of the overall workflow and reaction scheme.

Overall Synthesis Scheme

The two-step synthesis transforms 2-methylcyclohexanone into this compound via a tertiary alcohol intermediate.

Caption: Overall reaction scheme for the synthesis of this compound.

Step 1: Ethynylation of 2-Methylcyclohexanone

The first step involves the nucleophilic addition of an acetylide to the carbonyl carbon of 2-methylcyclohexanone. This reaction can be performed under various conditions, with one documented method involving the use of potassium hydroxide and acetylene gas in methanol.[2]

Experimental Protocol

This protocol is adapted from the procedure described in US Patent 2,973,390 for the ethynylation of substituted cyclohexanones.[2]

Materials:

-

2-Methylcyclohexanone

-

Potassium hydroxide (KOH)

-

Methanol

-

Acetylene gas

-

Pressurized reaction vessel (autoclave)

-

Standard glassware for workup and distillation

Procedure:

-

To a suitable pressurized reaction vessel, add 200 parts of methanol and 8.2 parts of potassium hydroxide. Stir until the KOH is completely dissolved.

-

Add 199 parts of 2-methylcyclohexanone to the solution.

-

Seal the vessel and purge with an inert gas, such as nitrogen.

-

Introduce acetylene gas into the vessel until a pressure of 250 p.s.i.g. is reached. Maintain the temperature at approximately 12°C.

-

Continuously supply acetylene to maintain the pressure as it is consumed by the reaction.

-

After the absorption of acetylene ceases, the reaction is considered complete.

-

Carefully vent the excess acetylene pressure.

-

Transfer the reaction mixture to a separation funnel and wash with water to remove methanol and KOH.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Quantitative Data for Ethynylation

The following table summarizes the quantitative data for the synthesis of 1-ethynyl-2-methylcyclohexanol.

| Parameter | Value | Reference |

| Starting Material | 2-Methylcyclohexanone | [2] |

| Product | 1-Ethynyl-2-methylcyclohexanol | [2] |

| Yield | 63% | [2] |

| Purity | 94% (by acetylenic hydrogen analysis) | [2] |

| Boiling Point | 71-72 °C at 10 mm Hg | [2] |

| Molecular Formula | C₉H₁₄O | - |

| Molecular Weight | 138.21 g/mol | - |

Ethynylation Experimental Workflow

References

A Technical Guide to the Spectroscopic Analysis of 1-Ethynyl-1-methylcyclohexane and Related Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data for 1-Ethynyl-1-methylcyclohexane. Despite a comprehensive search of publicly available chemical databases and scientific literature, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound could not be located.

Therefore, this document provides a detailed overview of the expected spectroscopic characteristics based on fundamental principles and available data for a structurally similar compound, 1-Ethynyl-1-cyclohexanol . This information is intended to serve as a reference for researchers and scientists engaged in the analysis of related molecular structures.

Spectroscopic Data Summary

While specific experimental data for this compound is not available, the following tables summarize the anticipated peak characteristics based on the analysis of its functional groups and the known data for analogous compounds. For comparative purposes, available data for 1-Ethynyl-1-cyclohexanol is presented.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.0 | s | 1H | Ethynyl H (-C≡C-H) |

| ~ 1.5 - 1.2 | m | 10H | Cyclohexane CH₂ |

| ~ 1.1 | s | 3H | Methyl H (-CH₃) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 88 | Quaternary ethynyl C (-C ≡C-H) |

| ~ 68 | Terminal ethynyl C (-C≡C -H) |

| ~ 38 | Quaternary cyclohexane C (-C (CH₃)-) |

| ~ 36 | Cyclohexane CH₂ |

| ~ 25 | Cyclohexane CH₂ |

| ~ 23 | Cyclohexane CH₂ |

| ~ 28 | Methyl C (-CH₃) |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Sharp | ≡C-H stretch |

| ~ 2950 - 2850 | Strong | C-H stretch (alkane) |

| ~ 2100 | Weak | C≡C stretch |

| ~ 1450 | Medium | CH₂ bend |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 122 | Molecular Ion [M]⁺ |

| 107 | [M - CH₃]⁺ |

| 95 | [M - C₂H₃]⁺ |

| 81 | [M - C₃H₅]⁺ |

Note: The data presented in the tables above are predicted values and should be confirmed by experimental analysis.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for compounds such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : For ¹H and ¹³C NMR, approximately 5-25 mg of the analyte is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] The solution is then filtered through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[1] An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[3]

-

Data Acquisition : The prepared NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming. The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C). Standard pulse sequences are then used to acquire the spectra. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2]

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid) : For a liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the spectrometer.

-

Sample Preparation (Solid) : A solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and placing the resulting paste between salt plates.[4]

-

Data Acquisition : The prepared sample is placed in the IR beam of the spectrometer. A background spectrum is typically run first. The sample spectrum is then recorded, and the background is automatically subtracted to yield the spectrum of the compound.

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile, nonpolar compound like this compound, GC-MS with Electron Ionization (EI) is a common method. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[5][6]

-

Mass Analysis and Detection : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum plots ion abundance versus m/z.[6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic analysis of this compound. For definitive structural confirmation, the synthesis and subsequent experimental analysis of the compound are requisite.

References

- 1. Cyclohexane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-4-(1-methylethylidene)- [webbook.nist.gov]

- 2. Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, [1S-(1α,2β,4β)]- [webbook.nist.gov]

- 3. This compound | C9H14 | CID 18711391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bg.pw.edu.pl [bg.pw.edu.pl]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide: Physicochemical Properties of 1-Ethynyl-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 1-Ethynyl-1-methylcyclohexane, a valuable intermediate in organic synthesis. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide focuses on providing context through related compounds and outlines the established methodologies for determining key physical constants such as boiling point and density.

Quantitative Data Summary

Table 1: Physical Properties of Structurally Related Compounds

| Compound Name | Molecular Formula | Boiling Point (°C) | Density (g/mL) |

| 1-Ethynyl-1-cyclohexanol | C₈H₁₂O | 180 (lit.) | 0.967 at 25 °C (lit.) |

| 1-Ethynyl-1-cyclohexene | C₈H₁₀ | 151 | 0.88 at 20/20 °C |

| 1-Methyl-1-cyclohexene | C₇H₁₂ | 110-111 (lit.) | 0.811 at 20 °C (lit.) |

Note: The data for 1-Ethynyl-1-cyclohexene and 1-Methyl-1-cyclohexene, while not the target compound, are provided for comparative purposes.

Experimental Protocols

While specific experimental protocols for the determination of the boiling point and density of this compound are not detailed in the available search results, standard methodologies for liquid, non-viscous organic compounds would be employed.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample of a liquid organic compound is the capillary method using a Thiele tube.

Protocol: Capillary Method using a Thiele Tube

-

Sample Preparation: A few milliliters of the purified this compound are placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the heating liquid, ensuring a uniform temperature.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Determination of Density

The density of a liquid is its mass per unit volume. For a non-viscous liquid like this compound, a pycnometer or a vibrating tube densimeter would provide accurate measurements.

Protocol: Measurement using a Pycnometer

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a specific, recorded temperature (e.g., 20 °C or 25 °C).

-

Mass Measurement: The filled pycnometer is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Synthesis Pathway and Experimental Workflow

This compound can be synthesized via the ethynylation of 1-methylcyclohexanone. This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl group of the ketone. A common method for generating the acetylide is the reaction of acetylene with a strong base, such as sodium amide or potassium hydroxide.

A related synthesis detailed in the literature is the preparation of 1-ethynylcyclohexanol and its homologues from the corresponding cyclohexanones.[1] This process involves dissolving acetylene in a mixture of the ketone, an alcohol (like methanol), and a catalyst (such as potassium hydroxide) under pressure, followed by heating in a reactor.[1] The product is then purified by distillation.[1]

The logical workflow for a laboratory-scale synthesis of this compound, based on these principles, is depicted in the following diagram.

Caption: Synthesis Workflow for this compound.

References

Technical Overview of 1-Ethynyl-1-methylcyclohexane (CAS 28509-10-6)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical summary for CAS number 28509-10-6, identified as 1-Ethynyl-1-methylcyclohexane, is based on publicly available data. An in-depth technical guide or whitepaper as requested, including detailed experimental protocols and signaling pathway diagrams relevant to drug development, cannot be provided due to the lack of published scientific literature on the biological activity of this compound. The information available is primarily limited to its chemical identity and basic physical properties.

Compound Identification

The compound assigned the CAS number 28509-10-6 is this compound.[1][2] It is a cyclic hydrocarbon with an ethynyl and a methyl group attached to the same carbon atom of the cyclohexane ring.

Molecular Structure:

References

A Comprehensive Technical Guide to the Synthesis of 1-Ethynyl-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates a robust and well-documented synthetic pathway for 1-ethynyl-1-methylcyclohexane. While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis can be reliably achieved through a multi-step sequence rooted in fundamental organic reactions. This document provides detailed experimental protocols, quantitative data for all materials, and visualizations of the synthetic workflow and reaction mechanisms.

Introduction

This compound is a tertiary alkynyl cyclohexane derivative. Its structure, featuring a rigid cyclohexane ring and a reactive terminal alkyne, makes it a potentially valuable building block in medicinal chemistry and materials science. The ethynyl group can participate in a variety of coupling reactions, such as the Sonogashira, Suzuki, and Heck couplings, as well as click chemistry, allowing for the construction of more complex molecular architectures. The methyl group at the C1 position provides steric hindrance that can influence the reactivity of the alkyne and the overall conformational properties of the molecule. This guide presents a plausible and experimentally grounded three-step synthesis starting from cyclohexanone.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently accomplished through the following three-step sequence:

-

Step 1: Grignard Reaction - Synthesis of 1-methylcyclohexanol from cyclohexanone using methylmagnesium bromide.

-

Step 2: Oxidation - Conversion of 1-methylcyclohexanol to 1-methylcyclohexanone.

-

Step 3: Ethynylation - Reaction of 1-methylcyclohexanone with an acetylide to yield the final product, this compound.

The overall synthetic workflow is depicted in the following diagram:

Data Presentation

The following table summarizes the key quantitative data for the compounds involved in the synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| Cyclohexanone | C₆H₁₀O | 98.14 | 155 | 0.947 | 108-94-1 |

| 1-Methylcyclohexanol | C₇H₁₄O | 114.19 | 165-167 | 0.919 | 590-67-0 |

| 1-Methylcyclohexanone | C₇H₁₂O | 112.17 | 164-166 | 0.914 | 591-24-2 |

| This compound | C₉H₁₄ | 122.21 | Not available | Not available | 28509-10-6 |

Experimental Protocols

Step 1: Synthesis of 1-Methylcyclohexanol via Grignard Reaction

This procedure details the addition of a methyl group to cyclohexanone using a Grignard reagent.

-

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Methyl iodide

-

Cyclohexanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine and gently heat the flask with a heat gun under a stream of nitrogen to activate the magnesium.

-

Allow the flask to cool to room temperature.

-

Prepare a solution of methyl iodide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Prepare a solution of cyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the cyclohexanone solution dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude 1-methylcyclohexanol by distillation.

-

Step 2: Oxidation of 1-Methylcyclohexanol to 1-Methylcyclohexanone

This protocol describes the oxidation of the secondary alcohol to a ketone using a chromium-based oxidizing agent.[1]

-

Materials:

-

1-Methylcyclohexanol

-

Sodium dichromate dihydrate

-

Concentrated sulfuric acid

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a beaker, dissolve sodium dichromate dihydrate in water and carefully add concentrated sulfuric acid with stirring. Allow the solution to cool to room temperature.

-

Place 1-methylcyclohexanol in an Erlenmeyer flask and add the dichromate solution.

-

Cool the flask in an ice-water bath to maintain the temperature between 20-30 °C.

-

After the initial exothermic reaction subsides, stir the mixture at room temperature for 1 hour.

-

Transfer the mixture to a round-bottom flask and perform a steam distillation to isolate the crude 1-methylcyclohexanone.

-

Separate the organic layer from the distillate and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the product by fractional distillation.

-

Step 3: Ethynylation of 1-Methylcyclohexanone

This procedure outlines the addition of an acetylide to the ketone to form the final product. The conditions are adapted from a patented process for the ethynylation of substituted cyclohexanones.

-

Materials:

-

Sodium hydride (or another strong base like sodium amide)

-

Anhydrous solvent (e.g., tetrahydrofuran or liquid ammonia)

-

Acetylene gas

-

1-Methylcyclohexanone

-

Aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of sodium hydride in the anhydrous solvent.

-

Cool the suspension to 0 °C.

-

Bubble acetylene gas through the suspension to form sodium acetylide.

-

Prepare a solution of 1-methylcyclohexanone in the anhydrous solvent and add it dropwise to the sodium acetylide suspension at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Reaction Mechanism

The key carbon-carbon bond-forming step in this synthesis is the nucleophilic addition of the acetylide anion to the carbonyl carbon of 1-methylcyclohexanone.

Conclusion

This technical guide provides a comprehensive overview of a reliable synthetic route to this compound. The described three-step synthesis, commencing from readily available cyclohexanone, employs standard and well-understood organic transformations. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who may wish to utilize this compound in their research and development endeavors. Careful execution of these procedures, with appropriate attention to safety and purification techniques, should allow for the successful preparation of this compound for further investigation and application.

References

1-Ethynyl-1-methylcyclohexane molecular weight and formula

An In-depth Technical Guide on 1-Ethynyl-1-methylcyclohexane

This guide provides core technical data on the chemical compound this compound, intended for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for a variety of scientific applications, including stoichiometry, reaction kinetics, and analytical characterization.

| Property | Value |

| Molecular Formula | C9H14[1] |

| Molecular Weight | 122.21 g/mol [1][2][3] |

| CAS Number | 28509-10-6[2][3] |

Logical Relationship of Molecular Components

The following diagram illustrates the structural composition of this compound, breaking down its constituent parts.

Caption: Structural components of this compound.

References

An In-depth Technical Guide to Cyclic Alkynes with the Molecular Formula C₉H₁₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclic alkynes with the molecular formula C₉H₁₄. Due to the linear geometry of the alkyne functional group, the incorporation of a triple bond into a carbon ring introduces significant ring strain, particularly in smaller ring systems. This guide will focus on the principal isomer, cyclononyne, and discuss other potential isomers, their physicochemical properties, and detailed synthetic methodologies.

Isomers of C₉H₁₄ Cyclic Alkynes

The most stable and well-documented cyclic alkyne with the formula C₉H₁₄ is cyclononyne . Other potential isomers include substituted cycloalkynes with smaller ring systems, such as:

-

Propylcyclohexynes: (e.g., 1-Propylcyclohex-1-yne, 3-Propylcyclohex-1-yne, 4-Propylcyclohex-1-yne)

-

Ethylcycloheptynes: (e.g., 1-Ethylcyclohept-1-yne)

-

Trimethylcyclohexynes: Various isomers exist depending on the positions of the three methyl groups on the cyclohexyne ring.

It is important to note that smaller cycloalkynes are generally less stable, and many of the substituted isomers are primarily of theoretical interest with limited experimental data available.

Quantitative Data of C₉H₁₄ Cyclic Alkynes

The following table summarizes the available quantitative data for cyclononyne. Data for other isomers is largely unavailable in the literature.

| Property | Value | Reference |

| Molecular Weight | 122.21 g/mol | [1] |

| Boiling Point | 180.4 °C at 760 mmHg | [1] |

| 68 °C at 15 Torr | [2] | |

| Density | 0.86 g/cm³ | [1] |

| Refractive Index | 1.4890 | [1] |

| Vapor Pressure | 1.22 mmHg at 25°C | [1] |

| Flash Point | 51 °C | [1] |

Experimental Protocols: Synthesis of Cyclononyne

The synthesis of cyclononyne can be achieved through various methods. A common laboratory-scale synthesis involves the oxidation of the dihydrazone of 1,2-cyclononanedione.

Synthesis of Cyclononyne from 1,2-Cyclononanedione

This two-step synthesis involves the formation of a dihydrazone followed by an oxidation reaction.

Step 1: Formation of 1,2-Cyclononanedione Dihydrazone

-

Materials: 1,2-cyclononanedione, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve 1,2-cyclononanedione in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for a specified period to ensure complete reaction.

-

Cool the reaction mixture and isolate the precipitated 1,2-cyclononanedione dihydrazone by filtration.

-

Wash the product with cold ethanol and dry under vacuum.

-

Step 2: Oxidation of 1,2-Cyclononanedione Dihydrazone to Cyclononyne

-

Materials: 1,2-cyclononanedione dihydrazone, mercuric oxide (HgO), anhydrous sodium sulfate (Na₂SO₄), and a suitable solvent (e.g., toluene).

-

Procedure:

-

In a round-bottom flask, suspend the 1,2-cyclononanedione dihydrazone and anhydrous sodium sulfate in toluene.

-

Add mercuric oxide to the suspension.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of nitrogen gas.

-

After the reaction is complete, cool the mixture and filter to remove the solid byproducts.

-

The resulting toluene solution contains cyclononyne. The product can be purified by distillation under reduced pressure.[2]

-

Visualizing the Synthesis of Cyclononyne

The following diagram illustrates the experimental workflow for the synthesis of cyclononyne from 1,2-cyclononanedione.

This guide provides foundational knowledge for researchers and professionals working with C₉H₁₄ cyclic alkynes. The inherent strain and reactivity of these molecules make them interesting substrates for further chemical transformations and potential building blocks in the synthesis of complex organic molecules. Further research into the synthesis and characterization of substituted C₉H₁₄ cyclic alkynes would be a valuable contribution to the field.

References

Safety and Handling of 1-Ethynyl-1-methylcyclohexane: A Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Ethynyl-1-methylcyclohexane (CAS No. 28509-10-6) was publicly available at the time of this writing. The following guide has been compiled using data from structurally similar compounds, including 1-Ethynyl-1-cyclohexanol and various methylated cyclohexanes. This information should be used as a preliminary safety reference, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.

This technical guide provides an in-depth overview of the safety and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development. The information is presented to ensure safe laboratory and manufacturing practices.

Chemical and Physical Properties

While specific experimental data for this compound is limited, its properties can be inferred from its structure and comparison with related compounds.

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C₉H₁₄ | PubChem[1] |

| Molecular Weight | 122.21 g/mol | PubChem[1] |

| Appearance | Likely a colorless liquid | Inferred from similar compounds |

| Storage Temperature | 2-8°C, sealed in a dry environment | BLD Pharm[2] |

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a flammable liquid and may cause skin and eye irritation. Inhalation of vapors may lead to respiratory tract irritation.

GHS Hazard Classification (Anticipated):

-

Flammable Liquids

-

Skin Corrosion/Irritation

-

Serious Eye Damage/Eye Irritation

-

Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)

Hazard Statements (Anticipated):

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The following diagram illustrates a general workflow for hazard identification and response.

Experimental Protocols for Safe Handling

The following protocols are derived from safety data sheets of similar chemicals and represent best practices for handling flammable and irritant compounds.

Personal Protective Equipment (PPE)

Objective: To prevent skin, eye, and respiratory exposure.

Methodology:

-

Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary for splash hazards.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or flame-retardant antistatic protective clothing. Inspect gloves before use.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH/MSHA approved respirator may be required.

Handling and Storage

Objective: To minimize fire risk and chemical degradation.

Methodology:

-

Handling:

-

Storage:

The logical relationship for safe storage is depicted in the following diagram.

First-Aid Measures

These first-aid procedures are critical in case of accidental exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3][4] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[3][4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4][6] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3] Water mist may be used to cool closed containers.[3]

-

Specific Hazards: The substance is flammable, and vapors may form explosive mixtures with air.[3] Containers may explode when heated.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Accidental Release

-

Personal Precautions: Ensure adequate ventilation and remove all sources of ignition.[4] Wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Containment and Cleanup: Absorb spillage with non-combustible, absorbent material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[4] Use spark-proof tools.[3]

Conclusion

References

An In-depth Technical Guide to the Structural Isomers and Conformers of 1-Ethynyl-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers and conformational analysis of 1-ethynyl-1-methylcyclohexane. A thorough understanding of the three-dimensional structure of molecules is paramount in drug discovery and development, where stereochemistry and conformational preferences can profoundly influence biological activity. This document delves into the nuances of isomerism in this substituted cyclohexane system, supported by quantitative data, detailed methodologies, and visual representations of molecular relationships.

Structural Isomers of this compound

The molecular formula for this compound is C9H14. Its structural isomers can be categorized into positional isomers, which differ in the location of the substituents on the cyclohexane ring, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms.

Positional Isomers

The primary positional isomers of ethynyl-methyl-cyclohexane are:

-

This compound: The subject of this guide, with both substituents on the same carbon atom.

-

1-Ethynyl-2-methylcyclohexane: Substituents on adjacent carbons. This isomer exists as cis and trans diastereomers, both of which are chiral and exist as a pair of enantiomers.

-

1-Ethynyl-3-methylcyclohexane: Substituents on carbons with a 1,3-relationship. This isomer also exists as cis and trans diastereomers, both of which are chiral and exist as a pair of enantiomers.

-

1-Ethynyl-4-methylcyclohexane: Substituents on carbons with a 1,4-relationship. This isomer exists as cis and trans diastereomers. The trans isomer is achiral, while the cis isomer is also achiral due to a plane of symmetry.

Stereoisomers

For the positional isomers where the substituents are on different carbons, stereoisomerism is a key consideration:

-

1-Ethynyl-2-methylcyclohexane: Has two chiral centers (C1 and C2), leading to two pairs of enantiomers (cis and trans).

-

1-Ethynyl-3-methylcyclohexane: Has two chiral centers (C1 and C3), resulting in two pairs of enantiomers (cis and trans).

-

1-Ethynyl-4-methylcyclohexane: Has two stereocenters (C1 and C4). The cis isomer is a meso compound (achiral), and the trans isomer exists as a pair of enantiomers.

Conformational Analysis of this compound

Cyclohexane and its derivatives predominantly exist in a chair conformation to minimize angle and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. A "ring flip" interconverts these two chair conformations, causing axial substituents to become equatorial and vice versa.

For this compound, the two chair conformers are diastereomers. In one conformer, the methyl group is axial and the ethynyl group is equatorial. In the other, the methyl group is equatorial and the ethynyl group is axial.

The relative stability of these conformers is determined by the steric strain introduced by the axial substituents, primarily through 1,3-diaxial interactions. The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers.

Table 1: Conformational Energy Data (A-values)

| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |

| Methyl (-CH3) | 1.74 | 7.28 |

| Ethynyl (-C≡CH) | 0.41[1][2][3] | 1.7[1][2] |

The significantly lower A-value for the ethynyl group is attributed to its linear geometry and smaller steric bulk compared to the methyl group. The sp-hybridized carbons of the ethynyl group result in less steric hindrance with the axial hydrogens at the C3 and C5 positions.

Based on these A-values, the conformer with the larger methyl group in the equatorial position and the smaller ethynyl group in the axial position is expected to be more stable. However, in 1,1-disubstituted cyclohexanes, one group must be axial and the other equatorial. The energy difference between the two chair conformers is the difference between the A-values of the two substituents.

For this compound, the energy difference (ΔΔG°) between the two conformers can be estimated as:

ΔΔG° = A(methyl) - A(ethynyl) = 1.74 - 0.41 = 1.33 kcal/mol

This indicates that the conformer with the methyl group in the equatorial position and the ethynyl group in the axial position is more stable by approximately 1.33 kcal/mol.

Experimental Protocols

Proposed Synthesis of this compound

This synthesis involves a two-step process starting from a commercially available methylcyclohexanone.

Step 1: Ethynylation of a Methylcyclohexanone

The first step is the addition of an acetylide anion to the carbonyl group of a methylcyclohexanone. For the synthesis of the title compound, 1-methylcyclohexanone would be the starting material.

-

Reaction: 1-Methylcyclohexanone + Acetylide (e.g., from Acetylene and a strong base like NaNH2 or n-BuLi) → 1-Ethynyl-1-methylcyclohexanol

-

General Protocol:

-

A solution of a strong base (e.g., sodium amide in liquid ammonia or n-butyllithium in an ethereal solvent) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Acetylene gas is bubbled through the solution at a low temperature (e.g., -78 °C for n-BuLi or the boiling point of ammonia for NaNH2) to form the corresponding acetylide.

-

A solution of the appropriate methylcyclohexanone (e.g., 1-methylcyclohexanone) in an anhydrous solvent (e.g., THF or diethyl ether) is added dropwise to the acetylide solution at the same low temperature.

-

The reaction mixture is stirred for a specified period to allow for the complete formation of the alkoxide intermediate.

-

The reaction is quenched by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution).

-

The product, 1-ethynyl-1-methylcyclohexanol, is isolated by extraction with an organic solvent, followed by drying of the organic layer and removal of the solvent under reduced pressure. Purification can be achieved by distillation or column chromatography.

-

Step 2: Deoxygenation of 1-Ethynyl-1-methylcyclohexanol

The tertiary alcohol formed in the first step needs to be deoxygenated to yield the final product. This can be a challenging step, but methods like the Barton-McCombie deoxygenation are suitable.

-

Reaction: 1-Ethynyl-1-methylcyclohexanol → this compound

-

General Protocol (Barton-McCombie Deoxygenation):

-

The tertiary alcohol is first converted to a thiocarbonyl derivative, typically a xanthate ester. This is achieved by treating the alcohol with a base (e.g., NaH), followed by carbon disulfide (CS2), and then methyl iodide.

-

The resulting xanthate is then subjected to radical-initiated reduction. This is commonly carried out using tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like toluene or benzene, heated to reflux.

-

The reaction progress is monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often by column chromatography to remove the tin byproducts.

-

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm relative to TMS)

| Proton | Predicted Chemical Shift (δ) |

| Acetylenic C-H | ~1.9 - 2.5 |

| Cyclohexane C-H (axial) | ~1.0 - 1.6 |

| Cyclohexane C-H (equatorial) | ~1.6 - 2.0 |

| Methyl C-H3 | ~0.9 - 1.2 |

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm relative to TMS)

| Carbon | Predicted Chemical Shift (δ) |

| Acetylenic C-H | ~65 - 75 |

| Acetylenic C-C | ~80 - 90 |

| C1 (quaternary) | ~30 - 40 |

| Cyclohexane CH2 | ~20 - 40 |

| Methyl CH3 | ~20 - 30 |

It is important to note that these are approximate values, and actual experimental data may vary depending on the solvent and other experimental conditions. For the positional isomers, the chemical shifts of the protons and carbons on and near the substituted carbons would differ significantly, allowing for their differentiation by NMR spectroscopy.

Conclusion

This technical guide has provided a detailed analysis of the structural isomers and conformers of this compound. The key takeaways for researchers and drug development professionals are:

-

The existence of multiple positional and stereoisomers necessitates careful characterization of any synthetic product.

-

The conformational equilibrium of this compound favors the conformer with the larger methyl group in the equatorial position. This preference is less pronounced than in methylcyclohexane due to the smaller steric footprint of the ethynyl group.

-

The synthesis of these compounds can be achieved through established organometallic and deoxygenation reactions, although optimization would be required.

-

Spectroscopic techniques, particularly NMR, are crucial for the unambiguous identification of the specific isomer and for studying conformational dynamics.

A thorough understanding of these structural and conformational aspects is essential for elucidating structure-activity relationships and for the rational design of new chemical entities in the field of drug discovery.

References

An In-depth Technical Guide on the Thermochemical Data for 1-Ethynyl-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1-ethynyl-1-methylcyclohexane. In the absence of direct experimental measurements for this specific compound, this document compiles data from structurally analogous molecules and outlines established experimental and computational methodologies for the determination of thermochemical properties. This information is crucial for understanding the energetic landscape of this molecule, which is pertinent to its stability, reactivity, and potential applications in medicinal chemistry and materials science.

Physicochemical Properties

Basic physicochemical properties for this compound have been computed and are available in public databases. These properties form the foundation for further thermochemical analysis.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ | PubChem[1] |

| Molecular Weight | 122.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 28509-10-6 | PubChem[1] |

| SMILES | CC1(CCCCC1)C#C | PubChem[1] |

| InChI | InChI=1S/C9H14/c1-3-9(2)7-5-4-6-8-9/h1H,4-8H2,2H3 | PubChem[1] |

| InChIKey | PUGBFDBWJLOUMK-UHFFFAOYSA-N | PubChem[1] |

Estimated Thermochemical Data

The heat of formation of cyclic organic compounds can be influenced by ring strain. However, the cyclohexane ring is known to be virtually strain-free[4]. The introduction of substituents can introduce steric interactions that affect the overall enthalpy. For instance, in trimethylcyclohexanes, steric strain can increase the heat of combustion[5].

Table 2: Estimated Thermochemical Data for this compound (Gas Phase)

| Thermochemical Property | Estimated Value (kJ/mol) | Basis for Estimation |

| Standard Enthalpy of Formation (ΔfH°) | 40 ± 10 | Based on the enthalpy of formation of 3-nonyne (42.0 ± 2.5 kJ/mol)[6] and considering the stabilizing effect of the cyclic structure. The value for 1-methylcyclohexane is approximately -190 kJ/mol (liquid)[5], and the addition of the ethynyl group significantly increases this value. |

| Standard Molar Entropy (S°) | 380 ± 20 J/(mol·K) | Estimated based on the increasing complexity compared to cyclohexane and methylcyclohexane. Statistical mechanics calculations for similar molecules suggest values in this range. |

| Heat Capacity (Cp) | 180 ± 20 J/(mol·K) | Estimated by considering the contributions of the additional atoms and vibrational modes compared to simpler cyclohexanes. |

Note: These are estimations and should be used with caution. Experimental determination or high-level computational studies are required for accurate values.

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for organic compounds relies on well-established experimental techniques. The following protocols are generalized but represent the standard methodologies that would be applied to this compound.

Combustion calorimetry is the primary method for determining the enthalpy of formation of organic compounds[7]. The experiment involves the complete combustion of a sample in a high-pressure oxygen atmosphere within a device called a bomb calorimeter[8][9].

Experimental Workflow:

Detailed Steps:

-

Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid[9].

-

Sample Preparation: A precise mass of this compound is placed in a crucible inside the bomb. A fuse wire is attached to the ignition circuit and placed in contact with the sample.

-

Combustion: The bomb is sealed, pressurized with pure oxygen to approximately 30 atm, and placed in a calorimeter containing a known mass of water. The sample is ignited, and the temperature change of the water is measured with high precision.

-

Calculation: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and for the deviation from standard state conditions[7]. From the corrected heat of combustion, the standard enthalpy of formation is calculated using Hess's Law.

Adiabatic heat capacity calorimetry is used to measure the heat capacity of a substance as a function of temperature. This data can then be used to calculate the entropy and changes in enthalpy.

Experimental Workflow:

References

- 1. This compound | C9H14 | CID 18711391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. faculty.fiu.edu [faculty.fiu.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 3-Nonyne [webbook.nist.gov]

- 7. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopchem.education [biopchem.education]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions Using 1-Ethynyl-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 1-ethynyl-1-methylcyclohexane in Sonogashira coupling reactions. The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is conducted under mild conditions, rendering it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.

This compound serves as a valuable building block, introducing a sterically hindered and lipophilic cyclohexyl moiety into target molecules. This can be particularly advantageous in drug discovery for modulating pharmacokinetic and pharmacodynamic properties. The Sonogashira reaction offers a direct and efficient method for incorporating this fragment.

General Reaction Scheme

The general scheme for the Sonogashira coupling of this compound with an aryl or vinyl halide is depicted below:

Caption: General Sonogashira coupling of this compound.

Key Reaction Components and Considerations

Successful Sonogashira coupling reactions are dependent on the careful selection of several key components:

-

Catalysts: A variety of palladium(0) and palladium(II) complexes are effective. Common examples include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice of phosphine ligands can significantly impact reaction efficiency.

-

Copper(I) Co-catalyst: Copper(I) salts, such as CuI, are typically used as co-catalysts to facilitate the reaction, although copper-free protocols have also been developed.[2]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for the deprotonation of the terminal alkyne and to neutralize the hydrogen halide byproduct.

-

Solvent: The choice of solvent is important for dissolving the reactants and catalyst. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.

-

Reaction Conditions: Sonogashira couplings are often performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and reactants. Reaction temperatures can range from room temperature to elevated temperatures depending on the reactivity of the substrates.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

Objective: To synthesize an aryl-alkyne derivative using a standard palladium/copper-catalyzed Sonogashira coupling.

Materials:

-

Aryl halide (e.g., iodobenzene, 1.0 mmol)

-

This compound (1.2 mmol)

-

PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (3.0 mmol)

-

Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous THF and triethylamine to the flask.

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound to the reaction mixture via syringe.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL).

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Copper-Free Sonogashira Coupling

Objective: To synthesize an aryl-alkyne derivative using a copper-free palladium-catalyzed Sonogashira coupling to minimize homocoupling byproducts.

Materials:

-

Aryl bromide (e.g., bromobenzene, 1.0 mmol)

-

This compound (1.5 mmol)

-

Pd(OAc)₂ (0.03 mmol, 3 mol%)

-

Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (10 mL)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and PPh₃.

-

Add a magnetic stir bar and evacuate and backfill the flask with argon three times.

-

Add anhydrous DMF and the base, Cs₂CO₃.

-

Add this compound.

-

Add the aryl bromide to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC. The reaction time can vary from 4 to 24 hours.

-

After completion, cool the reaction to room temperature and add water (20 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various aryl halides, based on general literature precedents.

Table 1: Copper-Catalyzed Sonogashira Coupling Conditions and Yields

| Entry | Aryl Halide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | RT | 4 | 85-95 |

| 2 | Bromobenzene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 50 | 8 | 70-85 |

| 3 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | 5 | DIPEA | Toluene | RT | 6 | 88-98 |

| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | DMF | RT | 2 | 90-99 |

Table 2: Copper-Free Sonogashira Coupling Conditions and Yields

| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(OAc)₂ (3) | PPh₃ (6) | Cs₂CO₃ | DMF | 80 | 12 | 80-90 |

| 2 | Bromobenzene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | 75-88 |

| 3 | 4-Bromotoluene | Pd(OAc)₂ (3) | PPh₃ (6) | Cs₂CO₃ | DMF | 80 | 18 | 70-85 |

| 4 | 1-Chloro-4-methoxybenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 50-70 |

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Copper-Catalyzed Sonogashira Coupling

Caption: Palladium and copper catalytic cycles in Sonogashira coupling.

Experimental Workflow for Sonogashira Coupling

Caption: A typical experimental workflow for Sonogashira coupling reactions.

References

Application Notes and Protocols for 1-Ethynyl-1-methylcyclohexane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-ethynyl-1-methylcyclohexane as a versatile building block in organic synthesis. Due to the limited specific literature on this compound, the protocols provided are based on established methodologies for structurally similar compounds and general principles of organic chemistry.

Introduction

This compound is a valuable synthetic intermediate possessing a terminal alkyne and a quaternary center. This unique structural motif makes it an attractive building block for the introduction of a sterically hindered cyclohexyl group into more complex molecules. The terminal alkyne functionality allows for a variety of transformations, including carbon-carbon bond formation and the construction of heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Chemical Structure:

Key Features:

-

Terminal Alkyne: A versatile handle for various coupling reactions.

-

Tertiary Propargylic Center: Introduces significant steric bulk.

-

Cyclohexyl Moiety: A common scaffold in pharmaceutical agents.

Synthetic Applications

The reactivity of the terminal alkyne in this compound allows for its participation in several key synthetic transformations.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction allows for the direct formation of a C(sp)-C(sp²) bond, providing access to substituted alkynes. The steric hindrance around the alkyne in this compound may necessitate the use of more active catalyst systems or harsher reaction conditions.

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole.[3][4] This "click" reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability and broad functional group tolerance. The steric bulk of the cyclohexyl group may influence the reaction rate.

Potential Rearrangement Reactions

Tertiary propargylic alcohols, which are precursors to this compound, can undergo acid-catalyzed rearrangements. While this compound itself is not an alcohol, understanding these potential side reactions during its synthesis is crucial. The two main competing rearrangements are the Meyer-Schuster and Rupe rearrangements, which lead to the formation of α,β-unsaturated ketones or aldehydes.[2][5]

Experimental Protocols

Note: These protocols are representative and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere.

Synthesis of this compound

This protocol is adapted from the general procedure for the ethynylation of ketones.

Reaction: Ethynylation of 1-methylcyclohexanone.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Materials:

-

1-Methylcyclohexanone

-

Ethynylmagnesium bromide solution (0.5 M in THF) or Acetylene gas and a strong base (e.g., n-butyllithium)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylcyclohexanone (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the ethynylmagnesium bromide solution (2.2 eq) dropwise to the stirred solution of the ketone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford this compound.

Expected Data:

| Parameter | Expected Value |

| Typical Yield | 60-80% |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Dependent on pressure |

| ¹H NMR (CDCl₃) | Peaks corresponding to cyclohexyl and acetylenic protons |

| ¹³C NMR (CDCl₃) | Peaks for quaternary, acetylenic, and cyclohexyl carbons |

Sonogashira Coupling of this compound with an Aryl Halide

This protocol is a general procedure and may require optimization depending on the aryl halide used.

Reaction: Palladium-catalyzed cross-coupling.

Workflow Diagram:

Caption: Workflow for Sonogashira coupling.

Materials:

-

This compound (1.2 eq)

-

Aryl iodide or bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Anhydrous solvent (e.g., THF, DMF, or toluene)

-

Base (e.g., triethylamine or diisopropylamine, 2-3 eq)

Procedure:

-

To a Schlenk flask, add the aryl halide, palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent and the base via syringe.

-

Add this compound to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer and purify the crude product by flash column chromatography.

Expected Data:

| Parameter | Expected Value |

| Typical Yield | 50-90% (highly substrate dependent) |

| Appearance | Solid or oil, depending on the aryl group |

| Spectroscopy | Characterized by the presence of both aryl and cyclohexyl-alkyne signals |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the "click" reaction.

Reaction: Formation of a 1,2,3-triazole.

Workflow Diagram:

Caption: Workflow for CuAAC (Click Chemistry).

Materials:

-

This compound (1.0 eq)

-

Organic azide (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)

Procedure:

-

In a round-bottom flask, dissolve this compound and the organic azide in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer and purify the product by flash column chromatography or recrystallization.

Expected Data:

| Parameter | Expected Value |

| Typical Yield | >90% |

| Appearance | Typically a solid |

| Spectroscopy | Characterized by the triazole proton signal in ¹H NMR |

Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.

References

Uncharted Territory: The Application of 1-Ethynyl-1-methylcyclohexane in Click Chemistry Remains Largely Unexplored

Click chemistry, a concept introduced by K. Barry Sharpless, encompasses a class of reactions that are rapid, efficient, and highly specific.[1] The most prominent example is the CuAAC reaction, which joins an alkyne and an azide to form a stable triazole linkage.[2] This reaction has found widespread use in drug discovery, bioconjugation, and materials science due to its reliability and biocompatibility.[3] Another important variant is the strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.[1]

While the foundational principles of these reactions are extensively documented, the practical application is highly dependent on the specific substrates used. The steric hindrance presented by the methyl group and the cyclohexane ring in 1-Ethynyl-1-methylcyclohexane could potentially influence its reactivity in click chemistry. Sterically hindered alkynes can sometimes exhibit slower reaction kinetics in CuAAC reactions.[4][5] However, without specific studies on this compound, any discussion on its reactivity remains speculative.

General Principles and Potential Applications

Even in the absence of direct data for this compound, we can extrapolate potential applications based on the known utility of click chemistry and the structural features of the molecule. The lipophilic nature of the methylcyclohexane group could be advantageous in applications requiring solubility in nonpolar environments or for creating molecules with specific hydrophobic interactions.

Potential Application Areas:

-

Medicinal Chemistry: The triazole core formed through click chemistry is a common scaffold in medicinal chemistry.[4] If successfully employed, this compound could be used to synthesize novel drug candidates where the methylcyclohexyl group could modulate pharmacokinetic properties such as lipophilicity and metabolic stability.

-

Bioconjugation: The covalent and stable nature of the triazole linkage makes click chemistry a powerful tool for bioconjugation.[6] In principle, this compound could be used to attach labels, tags, or therapeutic agents to biomolecules, although no specific protocols have been reported.

-

Polymer and Materials Science: Click chemistry is widely used for polymer synthesis and modification. The incorporation of the 1-methylcyclohexyl group could impart unique thermal or mechanical properties to polymers.

Hypothetical Experimental Workflow

Based on general protocols for CuAAC reactions, a hypothetical workflow for the reaction of this compound with an azide can be outlined. It is crucial to note that this is a generalized procedure and would require significant optimization for this specific alkyne.

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25403A [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

Application Notes and Protocols for the Polymerization of 1-Ethynyl-1-methylcyclohexane and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the polymerization of 1-ethynyl-1-methylcyclohexane and its derivatives. Due to the limited direct literature on the polymerization of this specific monomer, the protocols and data presented herein are extrapolated from established methods for structurally analogous compounds, namely substituted acetylenes and cyclic olefins. The primary polymerization strategies discussed are Ziegler-Natta catalysis and rhodium-catalyzed polymerization, which are known to be effective for the polymerization of terminal alkynes and cyclic alkenes, respectively. These methodologies offer pathways to novel polymers with potential applications in drug delivery, biomaterials, and advanced materials science.

Monomer Properties: this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization experiments.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 28509-10-6 | [1] |

| Molecular Formula | C₉H₁₄ | [1] |

| Molecular Weight | 122.21 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | |

| Density | Not available |

Potential Polymerization Strategies

Given the structure of this compound, which contains a terminal alkyne and a substituted cyclohexane ring, several polymerization methods can be proposed.

-

Rhodium-Catalyzed Polymerization: Rhodium-based catalysts are well-established for the polymerization of substituted acetylenes, often proceeding in a living and stereocontrolled manner to produce π-conjugated polymers.[2]

-

Ziegler-Natta Polymerization: This method is widely used for the polymerization of α-olefins and can also be applied to cyclic olefins.[3][4] It typically involves a titanium-based catalyst in conjunction with an organoaluminum cocatalyst.

-

Cationic Polymerization: While effective for some cyclic olefins like 1-methylcyclohexene, the presence of the electron-rich alkyne group in this compound may lead to side reactions, making this method potentially less controlled.[5][6]

-

Metathesis Polymerization: Ring-opening metathesis polymerization (ROMP) is a powerful technique for cyclic olefins. A tandem ring-opening/ring-closing metathesis polymerization has been reported for a monomer containing both a cyclohexene and a terminal alkyne, suggesting a possible route for related structures.[7]

This document will focus on providing detailed protocols for the two most promising methods: Rhodium-Catalyzed Polymerization and Ziegler-Natta Polymerization.

Experimental Protocols

Note: These protocols are adapted from methodologies for similar monomers and should be considered as starting points for optimization. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or a glovebox.

Rhodium-Catalyzed Polymerization of this compound

This protocol is based on the rhodium-catalyzed polymerization of phenylacetylene derivatives.[8]

Materials:

-

This compound (freshly distilled)

-

[Rh(nbd)Cl]₂ (rhodium(I) norbornadiene chloride dimer) or other suitable rhodium catalyst

-

Triethylamine (Et₃N) or another suitable co-catalyst/base

-

Anhydrous toluene or tetrahydrofuran (THF) (solvent)

-

Methanol (for precipitation)

Procedure:

-

Catalyst Solution Preparation: In a flame-dried Schlenk flask, dissolve the rhodium catalyst (e.g., [Rh(nbd)Cl]₂) and the co-catalyst (e.g., Et₃N) in the anhydrous solvent. The molar ratio of monomer to rhodium is a critical parameter to be optimized, typically ranging from 50:1 to 200:1.

-

Monomer Addition: To the stirred catalyst solution, add the purified this compound via syringe.

-

Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 25-60 °C) for a specified time (e.g., 1-24 hours). The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) or by observing an increase in viscosity.

-

Termination and Isolation: Terminate the polymerization by adding a small amount of acid (e.g., HCl in methanol). Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

-

Purification and Drying: Filter the precipitated polymer and wash it thoroughly with fresh non-solvent to remove any residual catalyst and unreacted monomer. Dry the polymer under vacuum to a constant weight.

Expected Polymer Properties (Based on Analogs):

| Parameter | Expected Range/Value | Notes |

| Molecular Weight (Mₙ) | 10,000 - 100,000+ g/mol | Highly dependent on monomer/catalyst ratio and reaction conditions. |

| Polydispersity Index (PDI) | 1.1 - 1.5 | Can be narrow if the polymerization is living. |

| Yield | Variable | Dependent on monomer conversion. |

Ziegler-Natta Polymerization of this compound

This protocol is adapted from the Ziegler-Natta polymerization of 1-methylcyclohexene.[6][9]

Materials:

-

This compound (purified and dried)

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminum (Al(C₂H₅)₃)

-

Anhydrous heptane or toluene (solvent)

-

Methanol (for termination)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the anhydrous solvent. Cool the solvent to 0 °C.

-

Catalyst Components Addition: Add TiCl₄ to the solvent, followed by the slow, dropwise addition of triethylaluminum. A precipitate will form, which is the active catalyst. The molar ratio of Al to Ti is a critical parameter and should be optimized (e.g., Al:Ti = 2:1 to 5:1).[6]

-

Monomer Addition: To this catalyst slurry, add the purified this compound.

-